N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine . This intermediate is then reacted with appropriate reagents under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluoro-substituted naphthalene ring with a piperidine carboxamide moiety makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-18(23)22-10-8-13(9-11-22)19(24)21-17-5-3-4-14-12-15(20)6-7-16(14)17/h2,6-7,12-13,17H,1,3-5,8-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIDUCSSQUUUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2CCCC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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